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Compound of Interest

Compound Name: 1-benzyl-3-nitro-1H-pyrazole

Cat. No.: B2775820 Get Quote

1-Benzyl-3-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which

are recognized as "biologically privileged" scaffolds in medicinal chemistry.[1][2] The pyrazole

ring system is a cornerstone in the design of numerous FDA-approved drugs due to its versatile

chemical nature and ability to form key interactions with biological targets.[1] The introduction

of a nitro group (-NO2) and a benzyl group to the pyrazole core significantly modulates its

electronic and steric properties, making it a valuable intermediate for creating libraries of

potential drug candidates.[3][4]

Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of

Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[5] This highlights the

therapeutic potential of this scaffold in diseases driven by necrotic cell death, such as

pancreatitis.[5] A thorough understanding of the physicochemical properties of the parent

compound, 1-benzyl-3-nitro-1H-pyrazole, is therefore critical for guiding lead optimization,

formulation development, and structure-activity relationship (SAR) studies.

Molecular Structure and Core Properties
The foundational characteristics of 1-benzyl-3-nitro-1H-pyrazole are summarized below. The

molecule's structure is defined by an N-benzylated pyrazole ring bearing a nitro group at the C3

position.

Molecular Diagram
Caption: 2D structure of 1-benzyl-3-nitro-1H-pyrazole.
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Core Data Summary
The following table summarizes key identifiers and computationally predicted physicochemical

properties for the molecule. These predicted values serve as a crucial baseline for

experimental verification.

Property Value Source

CAS Number 898053-27-5 [6][7]

Molecular Formula C₁₀H₉N₃O₂ [6]

Molecular Weight 203.20 g/mol [6]

Boiling Point 379.9 ± 25.0 °C (Predicted) [6]

Density 1.29 ± 0.1 g/cm³ (Predicted) [6]

pKa -2.73 (Predicted) [6]

XLogP3
1.7 (Predicted for 4-nitro

isomer)
[8]

Synthesis and Purification Workflow
The synthesis of 1-benzyl-3-nitro-1H-pyrazole is most commonly achieved via N-alkylation of

3-nitro-1H-pyrazole with a suitable benzylating agent. This approach is efficient and allows for

modular synthesis of various analogues.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis and purification of 1-benzyl-3-nitro-1H-pyrazole.

Experimental Protocol: N-Alkylation
This protocol is a representative method adapted from general procedures for pyrazole

synthesis.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2775820?utm_src=pdf-body-img
https://www.benchchem.com/product/b2775820?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-benzyl-5-nitro-1h-pyrazole.htm
http://orgsyn.org/demo.aspx?prep=V85P0179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2775820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise & Rationale:

Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to

deprotonate the pyrazole nitrogen. This increases its nucleophilicity, facilitating the SN2

reaction with benzyl bromide, while minimizing side reactions.

Choice of Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar

aprotic solvents for this type of reaction, as they effectively solvate the cation of the base

without interfering with the nucleophile.

Monitoring: Thin-layer chromatography (TLC) is a critical self-validating step. By comparing

the reaction mixture to spots of the starting materials, one can unequivocally determine when

the reaction has gone to completion, preventing unnecessary heating or extended reaction

times.

Step-by-Step Methodology:

To a solution of 3-nitro-1H-pyrazole (1.0 eq) in acetonitrile (10 mL/mmol), add potassium

carbonate (1.5 eq).

Stir the suspension at room temperature for 15 minutes to ensure proper mixing.

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for 12-24 hours.

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile

phase) until the 3-nitro-1H-pyrazole spot has been completely consumed.

Upon completion, filter the reaction mixture to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude residue via flash column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate to afford the pure 1-benzyl-3-nitro-1H-pyrazole.

Confirm the structure and purity using the analytical methods described in Section 5.
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Spectroscopic and Structural Analysis
Structural elucidation and purity confirmation are paramount. The following sections describe

the expected spectral characteristics of the title compound based on data from analogous

structures and fundamental principles.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (Benzyl): A multiplet integrating to 5 protons is expected between δ 7.20-

7.40 ppm.

Aromatic Protons (Pyrazole): Two doublets are expected. The proton at the C5 position (H5)

should appear downfield (approx. δ 7.8-8.0 ppm) compared to the proton at the C4 position

(H4, approx. δ 7.0-7.2 ppm) due to anisotropic effects and proximity to the N-benzyl group.

Methylene Protons (-CH₂-): A characteristic singlet integrating to 2 protons is expected

around δ 5.4-5.6 ppm.

¹³C NMR:

Aromatic Carbons (Benzyl): Signals are expected in the δ 127-138 ppm range.

Aromatic Carbons (Pyrazole): The C3 carbon bearing the nitro group will be significantly

downfield (δ >150 ppm). The C5 and C4 carbons will appear in the aromatic region, typically

between δ 110-135 ppm.

Methylene Carbon (-CH₂-): A signal is expected around δ 50-55 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak

[M]⁺ at m/z = 203.
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Key Fragmentation Pathways: A common fragmentation pattern for benzyl-substituted

heterocycles is the formation of the highly stable benzyl cation or tropylium ion at m/z = 91.

Another expected fragmentation is the loss of the nitro group (NO₂, 46 Da), leading to a

fragment at m/z = 157 ([M-NO₂]⁺).

[M]⁺
m/z = 203

[M - NO₂]⁺
m/z = 157

- NO₂

[C₇H₇]⁺ (Tropylium)
m/z = 91

- C₃H₂N₃O₂

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for 1-benzyl-3-nitro-1H-pyrazole in MS.

Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups.

NO₂ Stretch: Two strong, characteristic absorption bands are expected for the nitro group: an

asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360

cm⁻¹.

Aromatic C-H Stretch: Absorption bands will appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Bands for the methylene group will appear just below 3000 cm⁻¹.

Stability and Handling
Thermal Stability: Nitropyrazole derivatives are known for their high thermal stability and

resistance to oxidation.[4] The aromatic nature of both the pyrazole and benzyl rings

contributes to the overall robustness of the molecule.
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Handling: As with all laboratory chemicals, 1-benzyl-3-nitro-1H-pyrazole should be handled

with appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark

environment to prevent potential degradation.

Conclusion and Future Perspectives
1-benzyl-3-nitro-1H-pyrazole is a synthetically accessible and valuable chemical building

block. This guide has outlined its core physicochemical properties, provided a robust workflow

for its synthesis, and detailed the expected outcomes of key analytical characterization

techniques. The predicted properties and spectral data herein provide a solid foundation for

any researcher beginning work with this compound.

Future research should focus on obtaining experimental data for properties such as melting

point, solubility, and LogP to validate the predictive models. Furthermore, single-crystal X-ray

diffraction would provide definitive structural confirmation. Given its linkage to potent kinase

inhibitors, further exploration of its biological activity and its use in the synthesis of new

chemical entities for drug discovery programs is highly warranted.
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[https://www.benchchem.com/product/b2775820#physicochemical-properties-of-1-benzyl-3-
nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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